molecular formula C11H9NO4S2 B1299936 4-(Thiophene-2-sulfonylamino)-benzoic acid CAS No. 82068-35-7

4-(Thiophene-2-sulfonylamino)-benzoic acid

Cat. No. B1299936
CAS RN: 82068-35-7
M. Wt: 283.3 g/mol
InChI Key: VWLSKCBAWSAIAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) . Another study discussed the nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .


Chemical Reactions Analysis

Thiophene rings can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution . A study reported base-mediated coupling reactions of benzenesulfonyl azides .

Scientific Research Applications

Antitumor Activity of Sulfonylazaspirodienone Derivatives

  • Application Summary : A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized, which showed promising anticancer activities .
  • Methods of Application : The compounds were synthesized through a key step of metal-catalyzed cascade cyclization . The preliminary antiproliferative tests were conducted on various cancer cell lines .
  • Results : Among the synthesized compounds, one derivative (7j) showed potent anticancer activity, with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM for A549, MDA-MB-231, and HeLa cell lines, respectively . It was found to arrest MDA-MB-231 cells in the G2/M phase and had a certain effect on the apoptosis of MDA-MB-231 cells .

Synthesis of Polythiophenes

  • Application Summary : Thiophene is an essential precursor to synthesize a wide range of conjugated organosulfur moieties, sulfur-containing polycyclic aromatic hydrocarbons, macrocycles, and pharmaceutical compounds . It has been widely used in the synthesis of polythiophenes and a host of active materials for organic field effect transistors (OFETs) and organic solar cells (OSCs) .
  • Methods of Application : The synthesis of polythiophenes typically involves the polymerization of thiophene or its derivatives .
  • Results : The resulting polythiophenes have been used in various applications, including OFETs and OSCs .

Synthesis of 2-Thiophenecarboxaldehyde Derivatives

  • Application Summary : 2-Thiophenecarboxaldehyde is used as a building block in organic synthesis .
  • Methods of Application : The compound can be synthesized from thiophene through formylation .
  • Results : The resulting 2-thiophenecarboxaldehyde derivatives have various applications in organic synthesis .

Proteomics Research

  • Application Summary : 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a specialty product used in proteomics research .
  • Methods of Application : The specific methods of application are not provided, but it is likely used as a reagent or probe in various proteomics experiments .
  • Results : The specific results or outcomes obtained are not provided .

Synthesis of Heteroaryl Compounds

  • Application Summary : Thiophene-2-sulfonyl chloride, a compound similar to 4-(Thiophene-2-sulfonylamino)-benzoic acid, is used in the synthesis of heteroaryl compounds .
  • Methods of Application : The compound is used as a reagent in organic synthesis, likely through nucleophilic substitution reactions .
  • Results : The specific results or outcomes obtained are not provided .

Future Directions

The future directions for the study of “4-(Thiophene-2-sulfonylamino)-benzoic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

4-(thiophen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLSKCBAWSAIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357967
Record name 4-(Thiophene-2-sulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophene-2-sulfonylamino)-benzoic acid

CAS RN

82068-35-7
Record name 4-(Thiophene-2-sulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Nohut Maslakci, S Ulusoy… - Molecular Crystals and …, 2018 - Taylor & Francis
This study reports that quartz crystal microbalance (QCM) is used to determine the effect of chitosan derivatives obtained by chemical method on biofilm inhibition. Plasma grafted …
Number of citations: 2 www.tandfonline.com

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